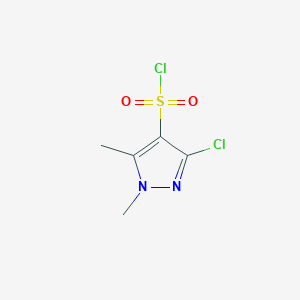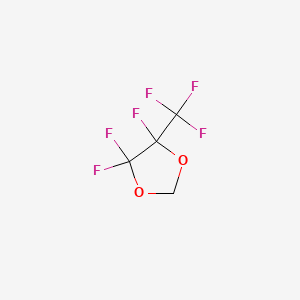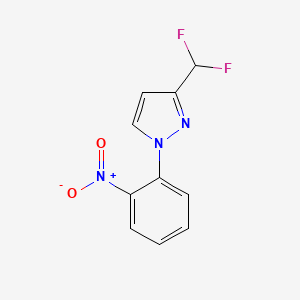
3-Chloro-1,5-dimethyl-1h-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the chlorination of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that lack this functional group .
Propriétés
Formule moléculaire |
C5H6Cl2N2O2S |
|---|---|
Poids moléculaire |
229.08 g/mol |
Nom IUPAC |
3-chloro-1,5-dimethylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C5H6Cl2N2O2S/c1-3-4(12(7,10)11)5(6)8-9(3)2/h1-2H3 |
Clé InChI |
HMMBADPPIXZONQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea](/img/structure/B11712787.png)

![5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide](/img/structure/B11712795.png)


![2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712815.png)




![2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11712844.png)
![N-[(E)-(2-hydroxy-5-nitro-phenyl)methyleneamino]-4-iodo-benzamide](/img/structure/B11712845.png)
![Ethyl [2-(3-chlorophenyl)]hydrazide oxalate](/img/structure/B11712848.png)
